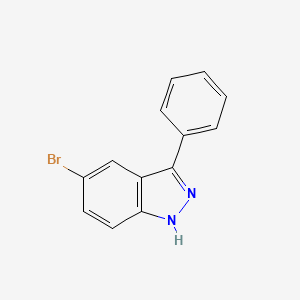

5-Bromo-3-phenyl-1H-indazole

Descripción general

Descripción

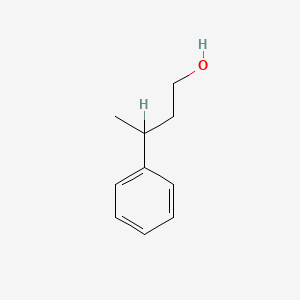

5-Bromo-3-phenyl-1H-indazole is a heterocyclic compound with the molecular formula C9H6BrN. It is a member of the indazole family, which has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and biochemistry. This compound has a unique structure, consisting of a five-membered ring with a bromine atom at the 5-position, and a phenyl group at the 3-position. This structure gives 5-bromo-3-phenyl-1H-indazole a wide range of properties and potential applications.

Aplicaciones Científicas De Investigación

Antiproliferative Activity in Cancer Research

Indazole compounds, including derivatives like “5-Bromo-3-phenyl-1H-indazole”, have been observed to possess antiproliferative activity against various neoplastic cell lines. This suggests their potential use in cancer research, particularly in studying cell growth inhibition and cell cycle arrest in the G0–G1 phase .

Synthetic Approaches in Medicinal Chemistry

Recent synthetic strategies for indazoles are crucial for medicinal chemistry, as they provide a pathway to create various derivatives with potential therapeutic applications. “5-Bromo-3-phenyl-1H-indazole” could be synthesized using these modern techniques, which include transition metal-catalyzed reactions and solvent-free conditions .

Material Safety and Handling

As a chemical compound, “5-Bromo-3-phenyl-1H-indazole” has associated material safety data sheets (MSDS) that detail its handling, storage, and safety measures. This information is vital for researchers and chemists who work with this compound in a laboratory setting .

Drug Design and Development

The design and synthesis of novel derivatives of indazole, such as “5-Bromo-3-phenyl-1H-indazole”, play a significant role in the development of new drugs. These compounds are often screened for various biological activities, including antiproliferative or cytotoxic effects against human cancer cell lines, which is a step towards creating new cancer therapies .

Mecanismo De Acción

Target of Action

5-Bromo-3-phenyl-1H-indazole is a derivative of indazole, a heterocyclic compound that has been found to have a wide range of biological activities Indazole derivatives have been reported to interact with various cellular targets, including enzymes, receptors, and proteins involved in signal transduction .

Mode of Action

Indazole derivatives have been reported to inhibit cell growth, particularly in neoplastic cell lines . This suggests that 5-Bromo-3-phenyl-1H-indazole may interact with its targets to disrupt cell proliferation, although the specific mechanisms remain to be elucidated.

Biochemical Pathways

Indazole derivatives have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways

Result of Action

One study reported that an indazole derivative was able to inhibit cell growth with gi50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines

Propiedades

IUPAC Name |

5-bromo-3-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKKPVVOOWBLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347589 | |

| Record name | 5-Bromo-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-phenyl-1H-indazole | |

CAS RN |

57639-16-4 | |

| Record name | 5-Bromo-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

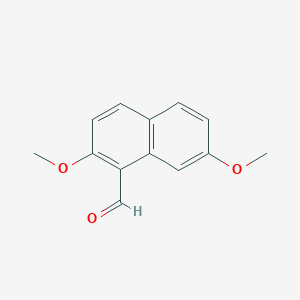

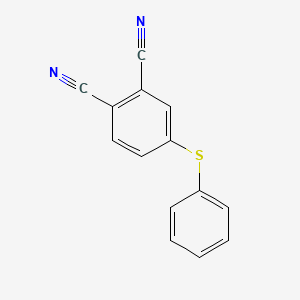

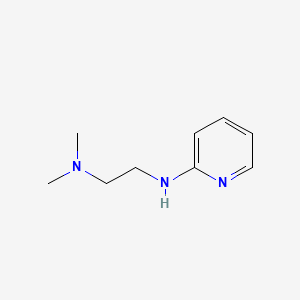

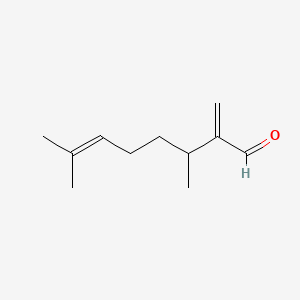

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

silane](/img/structure/B1593584.png)